Fondaparinux sodium is a synthetic low-molecular-weight heparin that functions as an anticoagulant, primarily used in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. This compound is derived from the antithrombin-binding domain of heparin and is characterized by its pentasaccharide structure, which includes glucosamine, glucuronic acid, and iduronic acid in its sequence. The compound is notable for its high specificity for antithrombin, leading to effective inhibition of factor Xa in the coagulation cascade .
Fondaparinux sodium is synthesized through complex chemical processes involving multiple steps of glycosylation and sulfation. The synthesis typically begins with simpler sugar derivatives, which undergo various reactions to form the final pentasaccharide structure. The synthesis methods have evolved over time, with recent advancements focusing on improving yield and purity while minimizing impurities .
The synthesis of Fondaparinux sodium involves several key steps:
The synthesis process can involve over 50 chemical steps, including protection and deprotection strategies to manage functional groups effectively. Recent advancements have focused on optimizing reaction conditions to enhance yields and reduce the formation of undesired by-products .
Fondaparinux sodium has a complex molecular structure characterized by its linear octasulfated pentasaccharide form. The molecule consists of five saccharide units connected through alternating α- and β-glycosidic linkages. The specific arrangement of these units contributes to its biological activity.
The chemical reactions involved in synthesizing Fondaparinux sodium include:
The glycosylation reactions can face challenges such as competing α- and β-glycosylation pathways, which can affect yield and purity. Optimizing reaction conditions (e.g., temperature, pH) is crucial to achieving desired outcomes in these reactions .
Fondaparinux sodium exerts its anticoagulant effect primarily through its interaction with antithrombin III, a key protein in the coagulation cascade. By binding to antithrombin III, Fondaparinux induces a conformational change that enhances the protein's ability to inhibit factor Xa, leading to decreased thrombin generation and reduced clot formation.
Relevant data indicates that impurities can arise during synthesis; thus, rigorous purification processes are employed to ensure product quality .
Fondaparinux sodium is primarily used in clinical settings as an anticoagulant agent for:
Its synthetic nature also allows for consistent quality free from contamination issues often associated with animal-derived heparins .
Quantitative NMR (qNMR) serves as a cornerstone for structural validation and purity assessment of Fondaparinux Sodium Intermediate A. This technique exploits the intrinsic property that proton integration in ¹H-NMR spectra provides equimolar responses across all molecules under controlled conditions. Studies demonstrate exceptional reproducibility in quantifying Fondaparinux standards, with content determinations (9.64 mg/mL in 1999 vs. 9.75 mg/mL in 2016) showing no significant deviation over a 17-year period despite advancements in instrumentation (400 MHz to 500 MHz cryoprobes) and analyst variability [1] [5].
Advanced 2D NMR techniques (COSY, HSQC, HMBC, TOCSY) resolve the pentasaccharide's complex proton and carbon networks. Key findings include:
Table 1: Key ¹H-NMR Assignments for Fondaparinux Sodium Intermediate A
Residue | Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
GlcNS6S | H-1 | 5.70 | d (J=3.5 Hz) |
IdoA2S | H-1 | 5.30 | s |
GlcNS3S6S | H-2 | 3.45 | dd |
IdoA2S | H-5 | 4.55 | m |
High-Resolution Mass Spectrometry (HRMS) enables precise molecular weight confirmation and impurity profiling of Fondaparinux Sodium Intermediate A. The theoretical monoisotopic mass of the fully sulfated pentasaccharide (C({31})H({43})N(3)O({49})S(8)Na(8)) is 1,728.14 Da, with HRMS data typically showing deviations <5 ppm [3]. Negative-ion mode electrospray ionization (ESI) reveals a dominant [M–5H]⁵⁻ ion cluster at m/z 345.6, corroborating the pentasaccharide’s high negative charge density [3].
Critical applications include:
Table 2: Major HRMS-Detected Impurities in Fondaparinux Sodium Intermediate A
Analog Designation | Observed [M–H]⁻ (m/z) | Mass Defect (Da) | Structural Deviation |
---|---|---|---|
Rrt1.17 | 1,702.34 | –25.80 | O-Methylation at reducing end |
Rrt0.92 | 1,648.27 | –79.87 | Desulfation at GlcN6S |
Rrt1.05 | 1,712.21 | –15.93 | Epimerization at IdoA2S to GlcA |
Single-crystal X-ray diffraction provides unambiguous confirmation of Fondaparinux Sodium Intermediate A’s absolute configuration and solid-state behavior. Crystallization challenges arise from the molecule’s linear topology and conformational flexibility, necessitating optimized conditions (e.g., vapor diffusion with ethanol/water) [1] [5].
Structural insights include:
XRPD analysis distinguishes amorphous (broad halo pattern) and crystalline polymorphs. Crystalline forms generate characteristic peaks at 5.6°, 10.8°, and 15.3° 2θ (Cu-Kα), validated against simulated patterns from single-crystal data [1].
Table 3: Crystallographic Parameters of Fondaparinux Sodium Intermediate A
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2(_1) |
Unit Cell Dimensions | a=15.2 Å, b=20.5 Å, c=18.7 Å, β=105° |
R-Factor | 0.048 |
Coordination Geometry | Na⁺–O (avg. 2.45 Å) |
Fondaparinux Sodium Intermediate A exhibits distinct structural and functional attributes compared to other heparin-derived intermediates:
Table 4: Key Differentiators of Fondaparinux Sodium Intermediate A vs. LMWH Intermediates
Property | Fondaparinux Intermediate A | LMWH Intermediates |
---|---|---|
Molecular Weight | 1,728.14 Da (monodisperse) | 3,500–6,500 Da (polydisperse) |
Synthesis Method | Chemoenzymatic (<30 steps) | Chemical/Enzymatic Depolymerization |
Iduronic Acid Dynamics | Equilibrium of ( ^1C4 )/( ^2S0 ) | Protein-locked ( ^2S_0 ) |
Sulfation Consistency | >98% site-specific | 60–80% site-specific |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7